4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile
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Overview
Description
4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is not fully understood. However, studies have suggested that it may work by inducing apoptosis (programmed cell death) in cancer cells. It may also work by binding to metal ions and interfering with their function in biological systems.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile has biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to have antimicrobial activity against various bacterial strains. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile in lab experiments include its potential anticancer, antimicrobial, and metal ion detection properties. However, the synthesis method is complex and requires expertise in organic synthesis. Additionally, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Future Directions
There are several future directions for research on 4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile. These include further studies on its anticancer, antimicrobial, and metal ion detection properties. Additionally, research could focus on improving the synthesis method to make the compound more accessible for use in lab experiments. Furthermore, studies could investigate the compound's potential use in other fields, such as materials science or environmental science.
Synthesis Methods
The synthesis of 4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves the reaction of 4-cyanobutanal with 4-methoxyphenylacetonitrile in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to form the final product. The synthesis method is complex and requires expertise in organic synthesis.
Scientific Research Applications
4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been investigated for its antimicrobial properties, as it has shown activity against various bacterial strains.
properties
Product Name |
4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile |
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Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxoindol-1-yl]butanenitrile |
InChI |
InChI=1S/C21H20N2O4/c1-27-16-10-8-15(9-11-16)19(24)14-21(26)17-6-2-3-7-18(17)23(20(21)25)13-5-4-12-22/h2-3,6-11,26H,4-5,13-14H2,1H3 |
InChI Key |
QWFHGIVANNQGRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
Origin of Product |
United States |
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